molecular formula C9H9N3O2 B13544443 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B13544443
M. Wt: 191.19 g/mol
InChI Key: IXORMRFWBBHKFC-UHFFFAOYSA-N
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Description

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with methyl groups at positions 2 and 7, and a carboxylic acid group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition and subsequent condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid can be compared with other triazolopyridine derivatives:

    1,2,4-Triazolo[1,5-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    1,2,4-Triazolo[1,5-a]pyridine: Lacks the carboxylic acid group and may have different biological activities.

    1,2,4-Triazolo[4,3-a]pyridine: Different fusion pattern of the triazole and pyridine rings, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-3-7(9(13)14)12-8(4-5)10-6(2)11-12/h3-4H,1-2H3,(H,13,14)

InChI Key

IXORMRFWBBHKFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C(=C1)C(=O)O)C

Origin of Product

United States

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